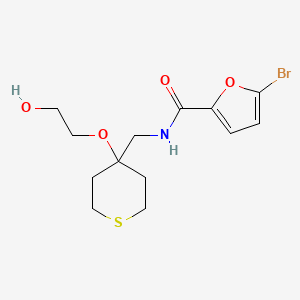

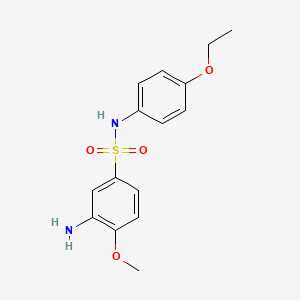

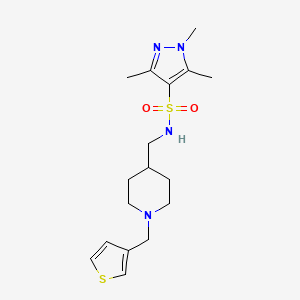

![molecular formula C17H16FNO B2654380 8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 937169-37-4](/img/structure/B2654380.png)

8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline” is a chemical compound with the molecular formula C17H16FNO and a molecular weight of 269.31 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H16FNO. It contains 17 carbon atoms, 16 hydrogen atoms, one fluorine atom, and one nitrogen atom . The exact arrangement of these atoms forms the unique structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Properties

- Synthesis and Structural Analysis : The title compound has been obtained through the imine Diels–Alder reaction, showcasing its synthetic accessibility and structural characteristics. This compound features a furan ring in a twist conformation and a pyridine ring in a sofa conformation, with an intermolecular hydrogen bond forming chains along the b-axis (K. Ravikumar et al., 2004). A similar study provided insights into the structural similarities and differences between diastereoisomers of this compound, underlining the impact of the furan ring orientation due to its fusion to the quinoline nucleus (K. Ravikumar et al., 2004).

Biological Applications and Pharmacology

- Antitubercular Activity : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from this compound have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some showing significant antitubercular agents (S. Kantevari et al., 2011). Another study introduced furan coupled quinoline diamide hybrid scaffolds as potent antitubercular agents, showcasing moderate to good inhibition activity (Anantacharya Rajpurohit et al., 2019).

Photophysical and Electrochemical Properties

- Photoluminescence Applications : Research on 5,8-π-extended quinoxaline derivatives revealed their synthesis and investigation for potential photoluminescence applications, indicating the significance of substitution patterns on the photophysical properties (F. S. Mancilha et al., 2006).

- Fluorometric and Colorimetric Dual-modal Probes : A quinoline-based compound was developed as a dual-modal probe for pH detection, demonstrating its utility in bioimaging and potential for creating convenient and efficient pH test kits (Qin Zhu et al., 2018).

Material Science and Organic Synthesis

- Diversity-Oriented Synthesis of Fluorophores : An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, was reported, illustrating the synthetic versatility of related compounds and their promising optical properties for use as fluorescent probes in aqueous systems (Sujin Park et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-12-6-7-15-14(10-12)17-13(8-9-20-17)16(19-15)11-4-2-1-3-5-11/h1-7,10,13,16-17,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECRXVHTIRYSNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

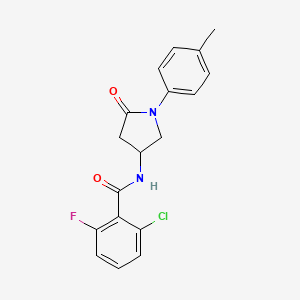

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

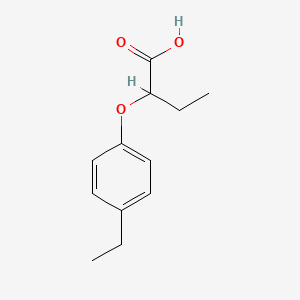

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)

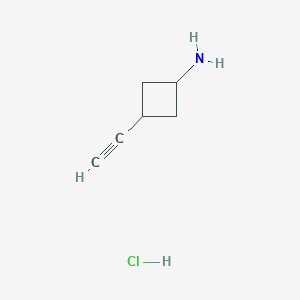

![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)